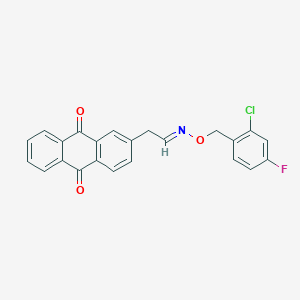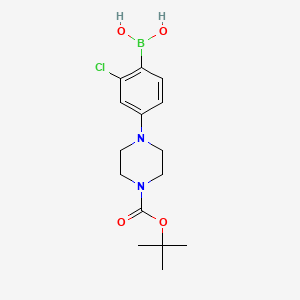
2-Ethyl-2-(2-methylpropyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2-(2-methylpropyl)pyrrolidine is a chemical compound with the molecular formula C10H21N . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure also includes ethyl and 2-methylpropyl substituents .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, density, and molecular weight are not provided in the available resources .科学的研究の応用
Synthesis of Highly Functionalized Tetrahydropyridines
2-Ethyl-2-(2-methylpropyl)pyrrolidine, through its derivatives, plays a crucial role in the synthesis of highly functionalized tetrahydropyridines. Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. Such reactions are significant for creating complex molecular structures useful in various chemical and pharmaceutical applications (Zhu, Lan, & Kwon, 2003).
Alkaline Anion Exchange Membrane Applications
Pyrrolidinium cations, including derivatives of this compound, have been synthesized and characterized for their application in alkaline anion exchange membranes (AEMs). These cations exhibit significant chemical stability in alkaline media, which is crucial for the development of more efficient and durable AEMs. The study of N,N-Ethylmethyl-substituted pyrrolidinium cation ([EMPy]+) showed the highest alkaline stability, making it a promising candidate for enhancing the performance of AEMs in various electrochemical applications (Gu et al., 2014).
Electrochemistry of Conducting Polypyrrole Films
The electrochemical properties of polypyrrole, a polymer derived from pyrrolidine derivatives, have been extensively studied. Polypyrrole films can be electrochemically switched between their oxidized (conducting) and neutral (insulating) states, exhibiting potential applications in electronic devices and sensors. The stability and electrochemical reversibility of these films make them valuable for developing new electronic materials and devices (Diaz et al., 1981).
Synthesis of Pyrrolidine-Based Complexes
Complexes formed with ethylenebis(pyrrolidin-2-one), a derivative of pyrrolidine, have been studied for their polymeric structures. These complexes, involving transition metals and lanthanides, exhibit unique structural characteristics. Understanding these complexes' formation and structure can lead to advancements in materials science, particularly in creating new materials with specific magnetic, catalytic, or optical properties (Doyle et al., 1995).
Safety and Hazards
2-Ethyl-2-(2-methylpropyl)pyrrolidine is classified as a dangerous substance. It has been assigned the hazard statements H226 and H314, indicating that it is flammable and can cause severe skin burns and eye damage . Precautionary measures include avoiding ignition sources, keeping the container tightly closed, using explosion-proof electrical equipment, and wearing protective gloves and eye protection .
将来の方向性
The future directions for 2-Ethyl-2-(2-methylpropyl)pyrrolidine and related compounds could involve further exploration of their biological activities and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the structure-activity relationship (SAR) of the studied compounds .
特性
IUPAC Name |
2-ethyl-2-(2-methylpropyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-4-10(8-9(2)3)6-5-7-11-10/h9,11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMDDFLQZDSEQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
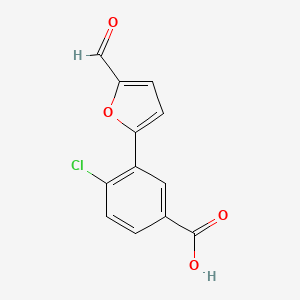
![4-[2,3-dimethoxy-8-oxo-5,8,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-11(6H)-yl]benzenecarbonitrile](/img/structure/B2661795.png)
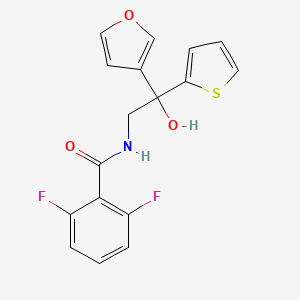


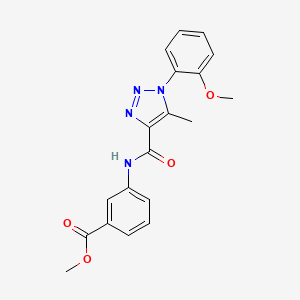
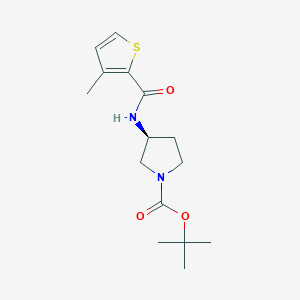

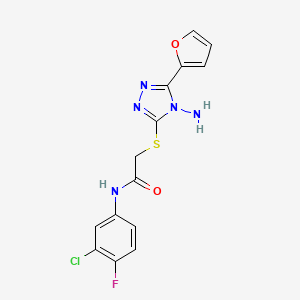
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2661809.png)
![Ethyl 5-[(3-methoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2661810.png)
